Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-(methylamino)propanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Uniqueness
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the pyrazole ring.
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-10-7(8(13)14-2)5-12-4-6(9)3-11-12/h3-4,7,10H,5H2,1-2H3 |
InChI Key |
PBDLZHNHXGYHFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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